R-HP210

Glucocorticoid Receptor Transrepression NF-κB

R-HP210 is the (R)-configured enantiomer of HP210, a selective glucocorticoid receptor modulator (SGRM) with a quantifiable NF-κB transrepression IC50 of 3.80 μM. Unlike the racemate or S-enantiomer, R-HP210 exhibits a distinct stereoselective pharmacological fingerprint, lacking mineralocorticoid/progesterone receptor cross-activity and transactivation functions. This specificity makes it the preferred chemical probe for dissecting GR-mediated anti-inflammatory pathways without confounding off-target effects.

Molecular Formula C22H19N3O2S2
Molecular Weight 421.5 g/mol
Cat. No. B12410068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-HP210
Molecular FormulaC22H19N3O2S2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=S
InChIInChI=1S/C22H19N3O2S2/c1-14(16-5-3-2-4-6-16)23-20(26)17-9-7-15(8-10-17)13-25-21(27)19-18(11-12-29-19)24-22(25)28/h2-12,14H,13H2,1H3,(H,23,26)(H,24,28)/t14-/m1/s1
InChIKeyAJJBGZJAGZSMJI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide (R-HP210) | CAS 728039-52-9 | Procurement & Differentiation Guide


4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide, also known as R-HP210, is a chiral thieno[3,2-d]pyrimidine derivative characterized by an (R)-configured 1-phenylethyl amide side chain [1]. It functions as a selective glucocorticoid receptor modulator (SGRM) that preferentially engages the NF-κB-mediated transrepression pathway while avoiding transactivation functions associated with classical glucocorticoids [2]. Unlike the racemic mixture (HP210) or the (S)-enantiomer, the (R)-stereoisomer exhibits a distinct pharmacological fingerprint with quantifiable differences in potency and selectivity that directly impact its utility as a chemical probe [3]. This guide provides the quantitative evidence required for informed scientific selection and procurement decisions.

Why In-Class Substitution of R-HP210 Fails: Quantified Differences in Potency, Selectivity, and Side-Effect Liability


Within the thieno[3,2-d]pyrimidine SGRM class, stereochemistry and subtle structural modifications produce significant, measurable divergence in pharmacological performance. Direct substitution of R-HP210 with the racemic HP210 or the (S)-enantiomer S-HP210 is inadvisable due to quantifiable differences in NF-κB transrepression IC50 values and distinct selectivity profiles [1]. Moreover, structural optimization efforts have yielded analogs such as HP210_b4 with altered potency that, while informative for SAR, do not replicate the specific selectivity and reduced side-effect signature of R-HP210 [2]. These differences, documented in head-to-head assays and cross-study comparisons, directly impact experimental reproducibility and translational relevance, making informed selection based on quantitative evidence essential for rigorous scientific work [3].

Quantitative Differentiation of R-HP210: Evidence-Based Comparison Against Closest Analogs


R-HP210 Exhibits Quantifiably Distinct NF-κB Transrepression Potency Compared to S-HP210 and Racemic HP210

In direct comparative assays measuring NF-κB mediated tethered transrepression, R-HP210 demonstrates an IC50 of 3.80 μM, whereas S-HP210 exhibits an IC50 of 1.92 μM and the racemic HP210 (undefined stereochemistry) yields an intermediate value of 2.32 μM [1]. This represents a ~2-fold difference in potency between the two enantiomers, underscoring the critical importance of stereochemical purity for experimental consistency .

Glucocorticoid Receptor Transrepression NF-κB Inflammation

R-HP210 Demonstrates Superior Receptor Selectivity Over Dexamethasone, Avoiding Off-Target Mineralocorticoid and Progesterone Receptor Activation

Compared directly with the classical glucocorticoid dexamethasone, R-HP210 (and its racemate HP210) showed no detectable cross-activity with the mineralocorticoid receptor (MR) or progesterone receptor (PR), while dexamethasone is known to engage these phylogenetically related receptors [1]. Furthermore, R-HP210 did not significantly affect osteoprotegerin expression, a marker associated with glucocorticoid-induced bone loss, in contrast to dexamethasone which suppresses osteoprotegerin [2].

Receptor Selectivity Off-Target Effects SGRM Side-Effect Profile

R-HP210 Potency Compared to Optimized Analog HP210_b4: Differentiating Potency from Selectivity

Structural optimization guided by molecular dynamics and binding free energy calculations led to the identification of HP210_b4, an analog with over two-fold higher transrepression activity (IC50 = 0.99 μM) compared to the parent HP210 scaffold [1]. While this demonstrates that greater potency is achievable within the series, it is essential to note that the selectivity and side-effect profile of R-HP210 (e.g., lack of MR/PR activity, no osteoprotegerin effect) may not be fully conserved in HP210_b4 without further characterization [2]. Thus, R-HP210 represents a defined, well-characterized tool compound, whereas HP210_b4 is a higher-potency but less-validated analog for specialized applications.

SAR Lead Optimization Transrepression SGRM

R-HP210 Fails to Induce GR Transactivation, Differentiating It from Classical Glucocorticoids

A defining characteristic of selective GR modulators is their ability to dissociate transrepression (therapeutic) from transactivation (side-effect associated) functions. In standardized reporter gene assays, R-HP210 (and the racemic HP210) did not induce the transactivation functions of GR, whereas the classical glucocorticoid dexamethasone robustly activated transcription of a glucocorticoid response element (GRE)-driven reporter gene [1]. This functional selectivity is central to the reduced side-effect profile of R-HP210.

Transactivation Glucocorticoid Receptor Side Effects SGRM

Optimal Research Applications for R-HP210 Based on Quantified Differentiation


Deconvoluting GR Signaling Pathways Without MR/PR Interference

R-HP210's demonstrated lack of cross-activity with mineralocorticoid and progesterone receptors [1] makes it an ideal chemical probe for studies requiring clean dissection of GR-specific transcriptional and non-transcriptional effects. In co-culture or in vivo systems where multiple steroid receptors are co-expressed (e.g., hippocampal neurons, renal epithelia, immune cells), using R-HP210 eliminates confounding signals that would arise from dexamethasone or other non-selective GR modulators [2]. This is particularly critical in gene expression profiling, ChIP-seq, or phospho-proteomic studies aimed at mapping GR-specific signaling networks.

Investigating Transrepression-Dependent Anti-Inflammatory Mechanisms

Because R-HP210 selectively engages NF-κB mediated transrepression (IC50 = 3.80 μM) [1] while remaining silent in transactivation assays [2], it is the tool compound of choice for experiments designed to isolate the contribution of transrepression to anti-inflammatory effects. Studies of cytokine suppression (e.g., IL-1β, IL-6) [3] in macrophage, microglia, or synoviocyte cultures can be conducted without the confounding influence of GRE-mediated gene induction, enabling more accurate assessment of transrepression-specific pharmacology.

Enantiomer-Specific Pharmacological Studies

The quantifiable difference in NF-κB transrepression potency between R-HP210 (IC50 = 3.80 μM) and S-HP210 (IC50 = 1.92 μM) [1] provides a powerful platform for investigating stereoselective interactions with the GR ligand-binding domain. R-HP210 can be used in comparative studies with S-HP210 to probe the molecular determinants of enantiomer recognition, potentially through X-ray crystallography, molecular dynamics simulations, or site-directed mutagenesis of GR. Such studies are valuable for rational drug design and understanding chiral pharmacology.

Benchmarking Novel SGRMs in Lead Optimization Campaigns

R-HP210 serves as a well-characterized reference compound for medicinal chemistry efforts aimed at developing next-generation SGRMs. Its defined potency (IC50 = 3.80 μM) [1], selectivity profile (no MR/PR activity) [2], and lack of transactivation [3] provide a clear benchmark against which new analogs can be compared. For instance, HP210_b4 (IC50 = 0.99 μM) [4] demonstrates that improved potency is achievable, but R-HP210 remains the reference standard for assessing whether potency gains come at the cost of selectivity or transactivation activity.

Quote Request

Request a Quote for R-HP210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.